molecular formula C8H18ClNO2S B5008761 N,N-diethyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

N,N-diethyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

Cat. No. B5008761
M. Wt: 227.75 g/mol
InChI Key: NJTNUZWRCPJSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-diethyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride” is a chemical compound with the molecular formula C8H18ClNO2S . It is related to other compounds such as “N-ethyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride” and “N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride” which have similar structures .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string C=CCNC1CCS(=O)(C1)=O.Cl . This represents the arrangement of atoms and their connectivity in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 227.752 Da .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity. All sales are final .

properties

IUPAC Name

N,N-diethyl-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-3-9(4-2)8-5-6-12(10,11)7-8;/h8H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTNUZWRCPJSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCS(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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